2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S2 and its molecular weight is 450.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- Synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the queried compound, demonstrated anticancer activity. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity against human lung adenocarcinoma cells with significant apoptosis-inducing effects (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Imaging and Tracer Development
- Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, structurally similar to the compound , were developed as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This highlights its application in diagnostic imaging and tracer studies (Gao, Wang, & Zheng, 2016).
Antimicrobial and Antioxidant Agents
- Benzodiazepines bearing structures similar to the queried compound have shown potent antimicrobial and antioxidant activities. These compounds were synthesized and tested in vitro for their effectiveness against various bacteria and fungi, as well as for their radical scavenging capabilities (Naraboli & Biradar, 2017).
Antibacterial Activity
- Synthesis of 2-(4-aminophenyl) benzimidazole-based pyramidine derivatives, structurally related to the compound, showed antibacterial activity. The study of these compounds highlights the potential of such chemical structures in developing new antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-15-4-8-18(9-5-15)27-20(17-6-10-19(29-3)11-7-17)12-24-23(27)31-14-21(28)26-22-25-16(2)13-30-22/h4-13H,14H2,1-3H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXWITYGPRVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.